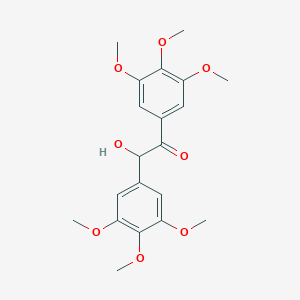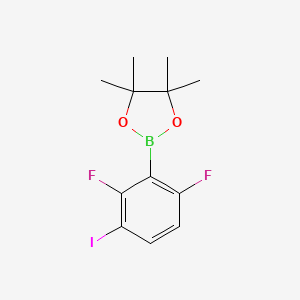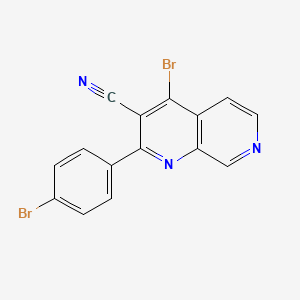
4-Bromo-2-(4-bromophenyl)-1,7-naphthyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(4-bromophenyl)-1,7-naphthyridine-3-carbonitrile is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of two bromine atoms and a nitrile group attached to a naphthyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-bromophenyl)-1,7-naphthyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a naphthyridine derivative followed by the introduction of a nitrile group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(4-bromophenyl)-1,7-naphthyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-2-(4-bromophenyl)-1,7-naphthyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(4-bromophenyl)-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid containing a bromine atom in the para position.
4-(4-Bromophenyl)-thiazol-2-amine: A thiazole derivative with potential antimicrobial and anticancer activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with similar biological activities.
Uniqueness
4-Bromo-2-(4-bromophenyl)-1,7-naphthyridine-3-carbonitrile is unique due to its naphthyridine ring system, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H7Br2N3 |
|---|---|
Peso molecular |
389.04 g/mol |
Nombre IUPAC |
4-bromo-2-(4-bromophenyl)-1,7-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C15H7Br2N3/c16-10-3-1-9(2-4-10)15-12(7-18)14(17)11-5-6-19-8-13(11)20-15/h1-6,8H |
Clave InChI |
XNXKZJAYPFRURU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(C=CN=C3)C(=C2C#N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14020703.png)
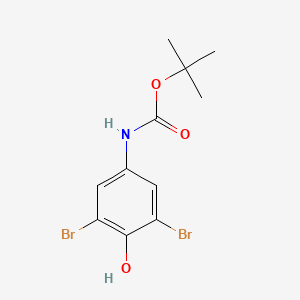
![((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B14020714.png)
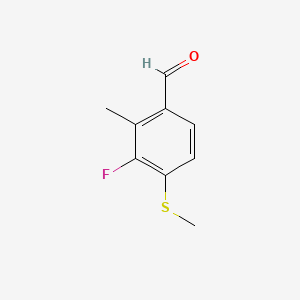
![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)
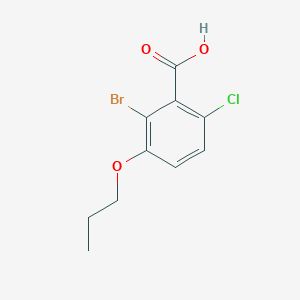

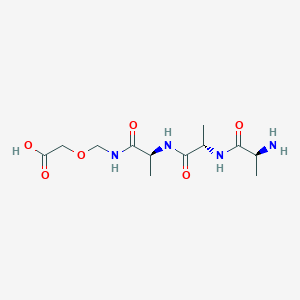
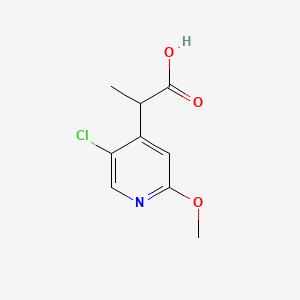
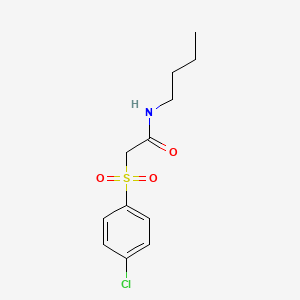
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)
